molecular formula C32H32ClNO6 B4700507 3,5-DIETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4700507
M. Wt: 562.0 g/mol
InChI Key: XLIGSVSEXKNQPI-UHFFFAOYSA-N
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Description

3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its intricate structure, which includes various functional groups such as ethyl, benzyloxy, methoxy, and chlorophenyl. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers.

Properties

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32ClNO6/c1-4-38-31(35)26-19-34(18-22-11-14-25(33)15-12-22)20-27(32(36)39-5-2)30(26)24-13-16-28(37-3)29(17-24)40-21-23-9-7-6-8-10-23/h6-17,19-20,30H,4-5,18,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIGSVSEXKNQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: Ethyl acetoacetate, benzaldehyde, and ammonium acetate are reacted together under reflux conditions to form the dihydropyridine ring.

    Substitution Reaction: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Chlorination: The chlorophenyl group is added via electrophilic aromatic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: The functional groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or benzyl chloride are employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine compounds.

Scientific Research Applications

3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a calcium channel blocker in biological systems.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its calcium channel blocking activity.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to the L-type calcium channels, it prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a simpler structure.

    Amlodipine: A widely used dihydropyridine with a longer duration of action.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

3,5-Diethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-[(4-chlorophenyl)methyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its complex structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to simpler dihydropyridines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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